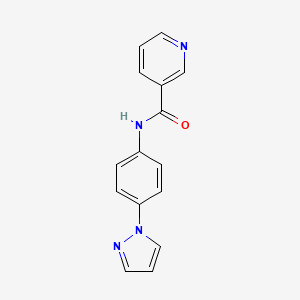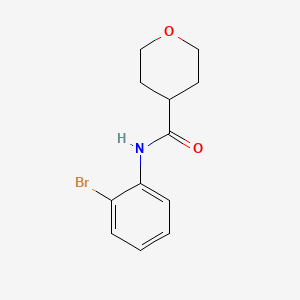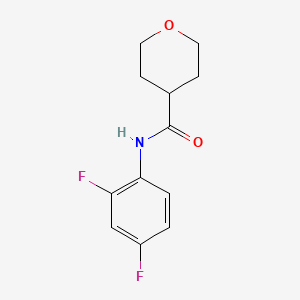![molecular formula C23H27N3O3 B7538597 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CPP-ACP is a peptide that is derived from milk protein and is known for its ability to bind to tooth enamel, making it a promising candidate for use in dental applications. In addition, CPP-ACP has been shown to have a range of other potential applications, including as an anti-inflammatory agent and as a drug delivery vehicle.
作用机制
The mechanism of action of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide is not fully understood, but it is thought to involve the binding of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide to tooth enamel. This binding helps to stabilize the enamel and prevent demineralization, which can lead to tooth decay. In addition, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have a range of other potential mechanisms of action, including the ability to inhibit the growth of bacteria and to modulate the immune response.
Biochemical and Physiological Effects:
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to tooth enamel, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and to be able to modulate the immune response. Studies have also suggested that 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide may be able to inhibit the growth of bacteria, although more research is needed to fully understand this effect.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide for use in lab experiments is its ability to bind to tooth enamel, making it a useful tool for studying tooth decay and other oral health conditions. However, there are also limitations to the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in lab experiments. For example, the binding of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide to tooth enamel may make it difficult to study the compound's effects on other tissues and organs.
未来方向
There are many potential future directions for research on 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide. One area of interest is the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in the development of new dental products, such as toothpaste and mouthwash. In addition, researchers are exploring the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in the treatment of a range of other conditions, including cancer and inflammatory bowel disease. Finally, there is interest in exploring the potential of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide as a drug delivery vehicle, as it has been shown to be able to penetrate cell membranes and deliver drugs to specific tissues and organs.
Conclusion:
In conclusion, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide is a promising compound that has a wide range of potential applications in scientific research. Its ability to bind to tooth enamel makes it a useful tool for studying tooth decay and other oral health conditions, and its anti-inflammatory properties and ability to modulate the immune response make it a promising candidate for the treatment of a range of other conditions. While there are limitations to the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in lab experiments, its potential applications make it an exciting area of research for scientists and researchers around the world.
合成方法
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. One commonly used method involves the synthesis of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
科学研究应用
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide in dental applications. Studies have shown that 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide can help to remineralize tooth enamel, making it a promising candidate for use in toothpaste and other oral care products. In addition, 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide has been shown to have anti-inflammatory properties, which could make it useful in the treatment of conditions such as periodontitis.
属性
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(16-25-12-14-26(15-13-25)23(28)19-6-7-19)24-20-8-10-21(11-9-20)29-17-18-4-2-1-3-5-18/h1-5,8-11,19H,6-7,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHVDVFTGFGXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)